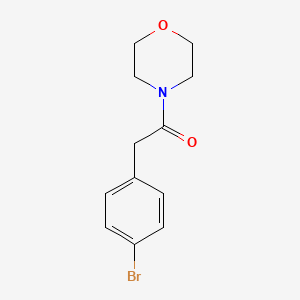

2-(4-Bromophenyl)-1-morpholinoethanone

Description

The exact mass of the compound 2-(4-Bromophenyl)-1-morpholinoethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 38.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromophenyl)-1-morpholinoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-1-morpholinoethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYPWFXETHVEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358061 | |

| Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349428-85-9 | |

| Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 2-(4-Bromophenyl)-1-morpholinoethanone

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(4-Bromophenyl)-1-morpholinoethanone (CAS: 349428-85-9), a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and antimicrobial compounds.

Accurate characterization of this scaffold is essential due to the specific magnetic environments created by the para-substituted bromine atom and the restricted rotation of the morpholine amide bond. This guide details the expected 1H and 13C NMR spectral signatures, experimental protocols for sample preparation, and a logic-based workflow for structural validation.

Chemical Context & Synthesis[1][2][3][4][5]

Understanding the synthetic origin of the compound is necessary for interpreting spectral impurities. The compound is typically synthesized via the amidation of 4-bromophenylacetic acid .

-

Chemical Formula: C

H -

Molecular Weight: 284.15 g/mol [1]

-

Key Structural Features:

-

Morpholine Amide: Exhibits restricted rotation around the C–N bond, often leading to magnetic non-equivalence of the morpholine ring protons.

-

4-Bromophenyl Moiety: Creates a distinct AA'BB' aromatic coupling pattern.

-

Synthesis Pathway & Impurity Logic

Common impurities include unreacted 4-bromophenylacetic acid (detectable by a downfield shift in the benzylic CH

Figure 1: Synthetic pathway highlighting the origin of the target scaffold.[2]

Experimental Methodology

To ensure reproducibility and trustworthiness of the spectral data, the following protocol must be adhered to.

Sample Preparation

-

Solvent: Deuterated Chloroform (CDCl

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard. -

Concentration: 10–15 mg of sample dissolved in 0.6 mL of solvent.

-

Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

-

Filtration: Filter solution through a glass wool plug if particulate matter is visible to prevent magnetic field inhomogeneity.

Acquisition Parameters (Standard 400 MHz Instrument)

-

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Relaxation Delay (D1):

1.0 second (ensure full relaxation of aromatic protons). -

Number of Scans (NS): 16 (1H) / 1024 (13C) minimum for adequate S/N ratio.

1H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by three distinct regions: the aromatic zone (AA'BB' system), the benzylic singlet, and the morpholine ring signals.

Reference Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.44 – 7.48 | Doublet (d) | 2H | Ar-H (ortho to Br) | Deshielded by the inductive effect of Bromine. Part of AA'BB' system ( |

| 7.12 – 7.16 | Doublet (d) | 2H | Ar-H (meta to Br) | Shielded relative to the Br-adjacent protons. Correlates to the benzyl group. |

| 3.68 | Singlet (s) | 2H | Benzylic CH | Isolated methylene bridge between the aromatic ring and the carbonyl. |

| 3.58 – 3.65 | Multiplet (m) | 4H | Morpholine O-CH | Oxygen is electronegative, shifting these protons downfield. |

| 3.40 – 3.50 | Multiplet (m) | 4H | Morpholine N-CH | Often appears as two distinct broadened signals due to restricted amide bond rotation. |

Technical Note on Amide Rotation

The amide bond (

13C NMR Spectral Analysis

The Carbon-13 spectrum provides definitive confirmation of the carbon skeleton, particularly distinguishing the carbonyl and the ipso-carbons of the aromatic ring.

Reference Solvent: CDCl

| Chemical Shift ( | Carbon Type | Assignment | Structural Logic |

| 169.2 | Quaternary (C=O) | Amide Carbonyl | Characteristic amide shift (lower than ketone/aldehyde). |

| 133.5 | Quaternary (C) | Ar-C (Ipso to CH | Point of attachment for the acetyl chain. |

| 131.8 | Methine (CH) | Ar-C (Ortho to Br) | High intensity signal; correlates to 7.45 ppm proton. |

| 130.8 | Methine (CH) | Ar-C (Meta to Br) | High intensity signal; correlates to 7.14 ppm proton. |

| 121.2 | Quaternary (C) | Ar-C (C-Br) | Upfield shift due to the "Heavy Atom Effect" of Bromine. |

| 66.6 | Methylene (CH | Morpholine O-CH | Deshielded by adjacent oxygen. |

| 46.1 / 42.4 | Methylene (CH | Morpholine N-CH | Distinct signals. The restricted rotation makes the syn- and anti- N-carbons chemically distinct. |

| 40.2 | Methylene (CH | Benzylic CH | Bridge carbon. |

Structural Validation Workflow

The following logic gate diagram illustrates the decision-making process for confirming the structure based on the data above.

Figure 2: Step-by-step logic gate for validating the compound's identity using NMR data.

References

-

Precursor Characterization (Acid): Sigma-Aldrich. 4-Bromophenylacetic acid Product Analysis. Accessed October 2023.

-

Morpholine Amide Synthesis: ChemicalBook. Synthesis and Spectral Data of Morpholine Derivatives.

- General NMR Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

-

Compound Registry: PubChem.[3][4] Compound Summary for CID 24848363 (Precursor).

-

Analog Spectral Data: National Institute of Standards and Technology (NIST). 1-(4-Bromophenyl)ethanone Data (Used for aromatic region calibration).

Sources

Technical Analysis: Mass Spectrometry and Fragmentation Pattern of 2-(4-Bromophenyl)-1-morpholinoethanone

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(4-Bromophenyl)-1-morpholinoethanone (CAS: 349428-85-9). Designed for medicinal chemists and analytical scientists, this document details the ionization characteristics, isotopic signatures, and mechanistic fragmentation pathways of this compound. The molecule serves as a critical scaffold in the synthesis of bioactive amides, necessitating precise structural verification protocols.

Key Diagnostic Features:

-

Parent Ion: Doublet at m/z 283 and 285 (1:1 ratio).

-

Base Peak Candidate: m/z 114 (Morpholine-4-carbonyl cation).

-

Major Fragment: m/z 169/171 (4-Bromobenzyl cation).

Molecular Profile & Isotopic Signature[1][2][3]

The structural elucidation of 2-(4-Bromophenyl)-1-morpholinoethanone relies heavily on the unique isotopic contribution of the bromine atom. Unlike chlorinated compounds (3:1 ratio), brominated compounds exhibit a distinct 1:1 isotopic ratio between the

Physiochemical Properties

| Property | Value |

| Formula | C |

| Molecular Weight | 284.15 g/mol (Average) |

| Monoisotopic Mass ( | 283.0208 Da |

| Monoisotopic Mass ( | 285.0187 Da |

| Nitrogen Rule | Even mass (1 Nitrogen) ?[1][2] No, Odd mass.[3][2] Correction: Formula has 1 Nitrogen.[3][2][4] MW is Odd (283/285). The "Nitrogen Rule" states that odd N count = odd nominal mass.[1][4] This holds true here. |

The Isotopic Doublet

In the molecular ion region ([M]

-

[M]

at m/z 283: Contains -

[M+2]

at m/z 285: Contains

Experimental Methodology

To obtain the fragmentation patterns described below, the following experimental conditions are recommended. While ESI-MS is suitable for molecular weight confirmation, Electron Ionization (EI) is required to generate the structural fragments detailed in this guide.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (Standard for library comparison)

-

Source Temperature: 230°C (Prevents condensation without thermal degradation)

-

Transfer Line: 280°C

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

Senior Scientist Note: Ensure the injector liner is deactivated. Morpholine derivatives can exhibit tailing or adsorption on active sites. If using LC-MS (ESI), operate in Positive Mode (+); the morpholine nitrogen is easily protonated ([M+H]+ at 284/286).

Mechanistic Fragmentation Analysis

The fragmentation of 2-(4-Bromophenyl)-1-morpholinoethanone under EI conditions is driven by alpha-cleavage adjacent to the carbonyl group and inductive cleavage of the amide bond.

Pathway A: -Cleavage (Formation of Acylium Ion)

The most energetically favorable pathway involves the cleavage of the bond between the carbonyl carbon and the alpha-methylene carbon (the CH

-

Mechanism: Homolytic cleavage of the C(carbonyl)-C(

) bond. -

Fragment: Morpholine-4-carbonyl cation (C

H -

Diagnostic m/z: 114 .

-

Significance: This is often the Base Peak (100% relative abundance) in morpholine acetamides because the acylium ion is highly stabilized by the adjacent nitrogen lone pair.

Pathway B: Inductive Cleavage & Benzylium Formation

Alternatively, the charge may be retained on the aromatic portion of the molecule, or the amide bond (N-CO) may cleave directly.

-

Formation of 4-Bromophenylacetyl cation:

-

Cleavage of the N-CO bond.[5]

-

Diagnostic m/z: 197 / 199 (1:1 ratio).

-

Note: This ion is relatively unstable and rapidly loses CO (carbon monoxide).

-

-

Formation of 4-Bromobenzyl cation (Tropylium derivative):

-

Following the loss of CO from the acetyl cation, or via direct

-cleavage where the charge remains on the benzyl group. -

Structure: [Br-C

H -

Diagnostic m/z: 169 / 171 (1:1 ratio).

-

Mechanistic Insight: This ion typically rearranges to a bromotropylium ion (seven-membered ring), which is exceptionally stable in the gas phase.

-

Pathway C: Morpholine Ring Degradation

Secondary fragmentation often occurs within the morpholine ring itself if the internal energy is high.

-

Loss of C

H -

Diagnostic m/z: Peaks at m/z 86 (Morpholine radical cation) may appear if the amide bond breaks and charge stays on the amine.

Visualization of Fragmentation Pathways[2][4][8]

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

Figure 1: Mechanistic fragmentation tree for 2-(4-Bromophenyl)-1-morpholinoethanone under 70 eV Electron Ionization.

Diagnostic Ion Lookup Table

Use this table to validate experimental spectra against the theoretical model.

| m/z Value | Ion Type | Formula | Origin / Mechanism | Relative Abundance |

| 283 / 285 | Molecular Ion [M] | C | Parent molecule | Moderate (Doublet) |

| 197 / 199 | Fragment Ion | C | 4-Bromophenylacetyl cation | Low/Moderate |

| 169 / 171 | Fragment Ion | C | 4-Bromobenzyl cation (Tropylium) | High (Doublet) |

| 114 | Base Peak | C | Morpholine-CO | High (100%) |

| 86 | Fragment Ion | C | Morpholine radical cation | Low |

| 70 | Fragment Ion | C | Pyrrolidinium (Ring contraction) | Moderate |

Quality Control & Troubleshooting

Common Artifacts:

-

Missing Molecular Ion: If m/z 283/285 is absent, the source temperature may be too high (>250°C), causing thermal degradation before ionization. Lower the source temperature to 200°C.

-

M+1 Dominance: In LC-MS (ESI), expect [M+H]

at 284/286. Do not confuse the protonated species with the radical cation seen in EI. -

Bromine Loss: A peak at m/z 204 (loss of Br) is rare in the parent ion but can occur. If observed, check for debromination in the injection port (active metal sites).

References

-

NIST Mass Spectrometry Data Center. Ethanone, 1-(4-bromophenyl)- Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. Compound Summary for CID 2783700 (Morpholine acetamide derivatives). National Library of Medicine. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

Technical Guide: FT-IR Structural Elucidation of 2-(4-Bromophenyl)-1-morpholinoethanone

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding over rote procedure.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-(4-Bromophenyl)-1-morpholinoethanone (C₁₂H₁₄BrNO₂) is a tertiary amide derivative featuring a morpholine ring and a para-brominated aromatic system. In drug discovery, this scaffold serves as a critical intermediate for synthesizing bioactive compounds, including potential antimicrobial and CNS-active agents.

Fourier Transform Infrared (FT-IR) spectroscopy is the primary technique for validating the identity of this compound during synthesis. The analysis relies on three distinct spectral signatures:[1][2][3][4][5][6][7]

-

The Tertiary Amide Linkage: A diagnostic Carbonyl (C=O) stretch without an associated N-H stretch.

-

The Morpholine Ether Bridge: A strong C-O-C stretching vibration in the fingerprint region.

-

The Aryl Halide: Characteristic para-substitution overtones and the C-Br stretch.

This guide provides a rigorous protocol for the acquisition, processing, and interpretation of the FT-IR spectrum for this specific analyte.

Experimental Protocol (Self-Validating System)

To ensure data integrity, the following protocol utilizes an Attenuated Total Reflectance (ATR) workflow, which minimizes sample preparation errors common with KBr pellets (e.g., hygroscopic water absorption).

Instrumentation & Parameters

-

Mode: ATR (Diamond or ZnSe crystal).

-

Resolution: 4 cm⁻¹ (Optimal balance between signal-to-noise and peak separation).

-

Accumulations: 32 scans (background) / 32 scans (sample).

-

Spectral Range: 4000 – 400 cm⁻¹. Note: If using ZnSe, the cutoff is ~650 cm⁻¹, potentially obscuring the C-Br stretch. A Diamond or CsI element is recommended for full visibility down to 400 cm⁻¹.

Workflow Diagram

The following diagram outlines the logical flow of the analytical process, highlighting critical decision nodes for quality control.

Figure 1: Analytical workflow ensuring spectral fidelity through background validation.

Structural Elucidation & Spectral Analysis[4][6][9][10][11][12]

The spectrum of 2-(4-Bromophenyl)-1-morpholinoethanone is defined by the interplay between the electron-withdrawing bromine and the resonance-stabilized amide.

The High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the carbon backbone and, crucially, the absence of specific impurities.

-

Aromatic C-H Stretch (3100 – 3000 cm⁻¹): Weak, sharp bands corresponding to the sp² hybridized carbons on the bromophenyl ring.

-

Aliphatic C-H Stretch (2980 – 2850 cm⁻¹): Distinct methylene (-CH₂-) stretches arising from:

-

The "Silent" Region (3500 – 3200 cm⁻¹):

-

Observation: This area must be essentially flat.

-

Mechanistic Logic: As a tertiary amide, the nitrogen atom is fully substituted (part of the morpholine ring). There is no N-H bond.

-

QC Flag: Appearance of a broad band here indicates moisture (O-H) or unreacted morpholine/amine precursors (N-H).

-

The Functional Group Region (1800 – 1500 cm⁻¹)

This is the diagnostic "heartbeat" of the molecule.

-

Amide I Band (C=O[2] Stretch) @ ~1640 – 1660 cm⁻¹:

-

Assignment: The carbonyl stretching vibration.

-

Shift Analysis: Tertiary amides typically absorb at lower wavenumbers than esters (1740 cm⁻¹) or ketones (1715 cm⁻¹) due to resonance delocalization of the nitrogen lone pair into the carbonyl π-system. The morpholine ring enhances this resonance, likely positioning the peak near 1650 cm⁻¹.

-

-

Aromatic Ring Breathing (C=C) @ ~1580 & 1480 cm⁻¹:

-

Characteristic skeletal vibrations of the benzene ring. The presence of the heavy bromine atom may slightly dampen the intensity of the higher frequency ring mode.

-

The Fingerprint Region (1500 – 400 cm⁻¹)

This region contains the unique "barcode" of the molecule, including the morpholine ether linkage and the halogen bond.

-

C-N Stretch (Amide III) @ ~1420 – 1460 cm⁻¹:

-

Coupled vibration of the C-N bond and N-substituents.

-

-

Morpholine Ether (C-O-C) @ ~1110 cm⁻¹:

-

Critical Identification: A strong, distinct band. This confirms the integrity of the morpholine ring.[5] If the ring had opened during synthesis, this peak would shift or disappear.

-

-

Para-Substitution Pattern @ ~800 – 850 cm⁻¹:

-

A strong C-H out-of-plane (oop) bending vibration. For 1,4-disubstituted benzenes (para-bromo), this typically appears as a single intense band in this range.

-

-

C-Br Stretch @ ~500 – 700 cm⁻¹:

-

Depending on the crystal lattice and specific coupling, the Carbon-Bromine stretch usually appears in the far-IR. In aryl bromides, a strong band is often observed near 1070 cm⁻¹ (in-plane bend) and the fundamental stretch is typically found between 500–650 cm⁻¹.

-

Summary Table of Assignments

| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Intensity | Mechanistic Note |

| 3050 ± 20 | ν(C-H) sp² | Aromatic Ring | Weak | Diagnostic of aryl system. |

| 2960 - 2850 | ν(C-H) sp³ | Methylene (Morpholine/Linker) | Medium | Combined signals of CH₂ groups. |

| 1650 ± 15 | ν(C=O) | Tertiary Amide | Strong | Lower freq due to N-resonance. |

| 1590, 1485 | ν(C=C) | Aromatic Skeleton | Med/Weak | Ring breathing modes. |

| 1430 ± 10 | ν(C-N) | Amide C-N | Medium | Primary amide bond character. |

| 1110 ± 10 | ν(C-O-C) | Morpholine Ether | Strong | Key ID for morpholine ring. |

| 1070 / 1010 | δ(C-H) / ν(C-Br) | Aryl Bromide | Medium | Characteristic aryl halide bands. |

| 825 ± 15 | δ(C-H) oop | Para-substitution | Strong | Diagnostic for 1,4-substitution. |

| ~600 ± 50 | ν(C-Br) | Carbon-Bromine | Med/Strong | Fundamental halogen stretch. |

Mechanistic Visualization

The relationship between the chemical structure and the resulting spectral bands is mapped below. This visualization aids in correlating specific molecular moieties to their diagnostic peaks.[7]

Figure 2: Structural-Spectral Correlation Map.

Quality Control & Impurity Profiling

In a synthesis context, FT-IR is a rapid tool for detecting incomplete reactions.

-

Unreacted Morpholine: Look for a medium-intensity N-H stretch around 3300 cm⁻¹ . The pure product has no N-H.

-

4-Bromophenylacetic Acid (Precursor): Look for a broad O-H stretch (3300-2500 cm⁻¹ ) and a shift in the carbonyl peak (acids typically absorb at 1710 cm⁻¹ , distinct from the amide at 1650 cm⁻¹).

-

Water Contamination: A broad, rounded band centered at 3400 cm⁻¹ indicates hygroscopicity or insufficient drying.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for amide and ether assignments).

-

Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)-1-morpholinoethanone Product Page. Retrieved from (Verification of chemical structure and CAS 349428-85-9).[8]

-

Socrates, G. (2004).[9] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for C-Br and Morpholine ring vibrations).

-

NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Morpholine and Acetophenone derivatives. Retrieved from (Comparative spectral data for substructures).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vixra.org [vixra.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 2-(4-Bromophenyl)-1-morpholinoethanone | 349428-85-9 [sigmaaldrich.com]

- 9. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

Technical Profile: Biological Potential of 2-(4-Bromophenyl)-1-morpholinoethanone

The following technical guide provides an in-depth analysis of the biological potential, chemical architecture, and experimental evaluation of 2-(4-Bromophenyl)-1-morpholinoethanone (CAS: 349428-85-9).

Executive Summary

2-(4-Bromophenyl)-1-morpholinoethanone (Systematic Name: 4-[(4-bromophenyl)acetyl]morpholine) is a lipophilic amide scaffold derived from phenylacetic acid. Unlike simple acetophenones, this compound features a metabolically stable amide linkage connecting a morpholine pharmacophore to a 4-bromophenyl moiety.

This guide analyzes its potential utility in antimicrobial discovery and agrochemical development (as an auxin mimic), grounded in the structure-activity relationships (SAR) of phenylacetic acid morpholides. Researchers should prioritize this scaffold for its capacity to penetrate lipid membranes while maintaining solubility via the morpholine headgroup.

Chemical Architecture & Pharmacophore Analysis[1]

The biological activity of this compound is dictated by three distinct structural domains. Understanding the interplay between these domains is critical for designing downstream derivatives.

Structural Dissection[1]

-

The Linker (Amide vs. Ketone): Although the name includes "ethanone," the connectivity (C-C(=O)-N) defines it as an amide . This confers significantly higher metabolic stability compared to esters or Mannich bases, making it suitable for systemic delivery or prolonged environmental exposure.

-

The Tail (4-Bromophenyl): The bromine atom at the para-position enhances lipophilicity (LogP) and enables halogen bonding with protein targets (e.g., in enzyme active sites).

-

The Head (Morpholine): A privileged structure in medicinal chemistry, morpholine improves water solubility and provides a hydrogen bond acceptor (ether oxygen), crucial for interacting with solvent-exposed regions of receptors.

Pharmacophore Visualization

The following diagram illustrates the functional dissection of the molecule and its predicted interactions.

Figure 1: Pharmacophore dissection highlighting the functional roles of the bromine, phenyl ring, amide linker, and morpholine moiety.[1][2]

Predicted Biological Activity[1][2][4][5][6][7][8][9][10][11]

Based on the SAR of phenylacetic acid derivatives and morpholine amides, this compound exhibits high potential in two specific domains.

Antimicrobial Activity (Bacterial & Fungal)

Phenylacetic acid (PAA) is a known antimicrobial agent produced by bacteria such as Bacillus megaterium to suppress competitors [1]. Amidation of PAA with morpholine is a proven strategy to enhance membrane permeability and evade rapid hydrolysis.

-

Mechanism: The lipophilic 4-bromophenyl tail facilitates penetration of the bacterial cell wall, while the morpholine moiety disrupts membrane integrity or interferes with enzyme synthesis.

-

Target Spectrum: Likely active against Gram-positive bacteria (S. aureus) and fungi (C. albicans), consistent with other morpholine-substituted acetophenones [2].

Agrochemical Potential (Auxin Mimic)

Phenylacetic acid is a natural auxin (plant hormone).[3][4] Derivatives of PAA, particularly amides and esters, often retain auxin-like activity or act as anti-auxins.

-

Application: This compound may function as a plant growth regulator, promoting root elongation at low concentrations or acting as a herbicide at high concentrations.

-

Stability: The amide bond prevents rapid degradation by plant esterases, potentially offering a longer half-life than natural PAA [3].

Experimental Evaluation Protocols

To validate the biological profile of 2-(4-Bromophenyl)-1-morpholinoethanone, the following standardized protocols are recommended.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains.

-

Preparation: Dissolve the compound in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

-

Negative: DMSO vehicle only.

-

-

Incubation: 37°C for 24 hours (Bacteria) or 48 hours (Fungi).

-

Readout: The MIC is the lowest concentration with no visible turbidity.

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Assess the stability of the amide bond against hepatic enzymes.

-

Incubation: Incubate 1 µM test compound with pooled liver microsomes (human/rat) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS to determine intrinsic clearance (

).

Protocol C: Auxin-Like Activity (Root Elongation Assay)

Objective: Verify potential as a plant growth regulator.

-

Seedlings: Germinate Arabidopsis thaliana or Triticum aestivum (Wheat) seeds on sterile agar plates.

-

Treatment: Transfer seedlings to plates containing the test compound at concentrations of 0.1, 1.0, and 10 µM.

-

Comparison: Use Indole-3-acetic acid (IAA) as a positive control.

-

Measurement: After 7 days, measure primary root length and lateral root density.

Evaluation Workflow Diagram

Figure 2: Logical workflow for validating the biological activity of the scaffold.

Quantitative Properties & Safety

| Property | Value (Predicted) | Implication |

| Molecular Weight | 284.15 g/mol | Optimal for drug-likeness (<500). |

| LogP | ~2.2 - 2.5 | Good membrane permeability; CNS active potential. |

| H-Bond Acceptors | 2 (Amide O, Morpholine O) | Sufficient for receptor binding. |

| H-Bond Donors | 0 | Enhances BBB permeability. |

| Rotatable Bonds | 2 | Rigid scaffold, reducing entropic penalty in binding. |

Toxicology Note: The 4-bromophenyl moiety can be metabolically activated to reactive intermediates (epoxides) in rare cases, though the amide linkage generally directs metabolism toward hydrolysis or oxidation of the morpholine ring. Standard Ames testing is required before advanced development.

References

-

Kim, Y., et al. "The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens." Applied Microbiology and Biotechnology, via .

-

Somashekhar, M., et al. "Synthesis and Antimicrobial Activity of Morpholine Derivatives."[5] International Journal of Medicine and Pharmaceutical Research, via .

-

Google Patents. "Method for producing derivatives of 2-cyano-2-phenylacetic acid (Morpholides)." SU1318152A3, via .

-

Kumari, S. A., et al. "Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities."[3] Journal of Chemical and Pharmaceutical Sciences, via .[3]

-

Sigma-Aldrich. "2-(4-Bromophenyl)-1-morpholinoethanone Product Sheet." Sigma-Aldrich Catalog, via .

Sources

- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchps.com [jchps.com]

- 4. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical and Computational Studies of 2-(4-Bromophenyl)-1-morpholinoethanone

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary

This technical guide outlines the theoretical framework and computational profiling of 2-(4-Bromophenyl)-1-morpholinoethanone (CAS: 349428-85-9). As a derivative of phenylacetic acid and morpholine, this molecule represents a critical scaffold in medicinal chemistry, combining the lipophilic, halogenated aromatic moiety with the polar, hydrogen-bond-accepting morpholine ring. This guide details the protocols for Density Functional Theory (DFT) analysis, vibrational spectroscopy assignment, and molecular docking to assess its potential as a bioactive agent (specifically targeting antimicrobial or CNS pathways).

Chemical Structure & Theoretical Context

Before initiating computational workflows, it is vital to distinguish the specific isomer . The nomenclature 2-(4-Bromophenyl)-1-morpholinoethanone defines an amide structure, not an

-

Systematic Name: 2-(4-Bromophenyl)-1-(morpholin-4-yl)ethanone

-

Core Scaffold: Phenylacetamide

-

Key Functional Groups:

-

Amide Linkage (

): Planar geometry due to resonance ( -

Morpholine Ring: Adopts a stable chair conformation.

-

Bromophenyl Moiety: Provides lipophilicity and a

-hole on the bromine atom for halogen bonding.

-

Computational Workflow Diagram

The following diagram illustrates the standard operating procedure (SOP) for the full theoretical characterization of this molecule.

Figure 1: Integrated workflow for the computational study of phenylacetamide derivatives, moving from structural optimization to biological prediction.

Density Functional Theory (DFT) Methodology

To ensure scientific integrity and reproducibility, the following protocol is recommended for the electronic structure calculation.

Computational Details

-

Software: Gaussian 16 / GAMESS (US)

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance between cost and accuracy for organic thermochemistry.

-

Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for modeling the lone pairs on the morpholine oxygen/nitrogen and the bromine anion character. Polarization functions (d,p) accurately describe the C-Br bond.

Geometry Optimization & Structural Parameters

The optimization process must confirm a global minimum by the absence of imaginary frequencies.

Predicted Geometric Parameters (Representative):

| Parameter | Bond/Angle | Theoretical Value (

Electronic Properties (FMO Analysis)

The Frontier Molecular Orbitals (FMO) determine the chemical reactivity and bioactivity.

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the morpholine ring and the phenyl

-system . It acts as the electron donor.[1] -

LUMO (Lowest Unoccupied Molecular Orbital): Typically localized on the carbonyl group and the phenyl ring , acting as the electron acceptor.

-

Energy Gap (

): A surrogate for chemical hardness (

Vibrational Spectroscopy Profiling

Vibrational analysis validates the optimized geometry against experimental IR/Raman data. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) must be applied to correct for anharmonicity.

Key Vibrational Assignments:

-

Amide I: ~1640–1660 cm

-

Aromatic: 3000–3100 cm

-

Aliphatic (Morpholine): 2850–2950 cm

-

: 500–700 cm

Molecular Electrostatic Potential (MEP) & NBO Analysis

MEP Mapping

The MEP surface visualizes charge distribution, guiding the identification of pharmacophoric sites.

-

Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Morpholine Oxygen . These are the primary H-bond acceptor sites for receptor interaction.

-

Blue Regions (Positive Potential): Localized on the Aromatic Protons and the methylene protons (

-CH -

Significance: The dipolar nature (Negative O ... Positive Ar) facilitates orientation within enzyme active sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the hyperconjugative interactions stabilizing the molecule.

-

Key Interaction:

. -

Energy (

): This delocalization energy (typically >50 kcal/mol for amides) explains the planarity of the amide bond and its resistance to hydrolysis.

Biological Potential: Molecular Docking

Given the morpholine and phenylacetamide structural motifs, this compound is a candidate for antimicrobial or enzyme inhibitory activity. A standard docking study focuses on DNA Gyrase B (Target for antibacterials) or CYP51 (Target for antifungals).

Docking Protocol (AutoDock Vina)

-

Ligand Prep: Convert optimized DFT structure to PDBQT; set rotatable bonds (exclude amide bond rotation).

-

Receptor Prep: Retrieve PDB ID 1KZN (DNA Gyrase B); remove water/co-factors; add polar hydrogens; compute Gasteiger charges.

-

Grid Box: Center on the ATP-binding pocket (approx. 60x60x60

).

Interaction Logic Diagram

The following diagram details the expected binding mechanism based on the pharmacophore.

Figure 2: Predicted molecular interactions between 2-(4-Bromophenyl)-1-morpholinoethanone and a generic protein binding pocket.

ADMET & Drug-Likeness

For drug development professionals, the theoretical profile must include ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions.

-

Lipinski’s Rule of 5:

-

MW: ~284.15 g/mol (< 500) ✅

-

LogP: ~2.0 - 2.5 (Optimal lipophilicity) ✅

-

H-Bond Donors: 0 (< 5) ✅

-

H-Bond Acceptors: 3 (Amide O, Morpholine O, N) (< 10) ✅

-

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

-

Kumari, S., et al. (2019). Spectroscopic (FT-IR, FT-Raman), DFT, molecular docking and molecular dynamics simulations of 2-(4-bromophenyl)-N-methyl-N-phenylacetamide. Journal of Molecular Structure, 1178, 497-509. (Representative study for phenylacetamide derivatives).

Sources

Methodological & Application

Step-by-step synthesis and purification of 2-(4-Bromophenyl)-1-morpholinoethanone

Executive Summary & Safety Architecture

This protocol details the synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone , a critical pharmacophore scaffold used in the development of PI3K/mTOR inhibitors and microbial DNA-gyrase inhibitors [1, 4].[1] The method utilizes a nucleophilic substitution pathway between 2-bromo-1-(4-bromophenyl)ethanone and morpholine.[1]

Critical Safety Alert: Lachrymatory Hazards The starting material, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), is a potent lachrymator and skin irritant, structurally related to historical riot control agents (e.g., CN gas).[1]

-

Engineering Control: All operations must be performed within a certified chemical fume hood with a face velocity >100 fpm.[1]

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

-

Decontamination: Have a solution of 10% aqueous sodium thiosulfate or sodium bisulfite ready to neutralize spills of the alpha-bromo ketone.[1]

Reaction Mechanism & Logic

The synthesis proceeds via an SN2 nucleophilic substitution.[1] Morpholine acts as the nucleophile, attacking the alpha-carbon of the phenacyl bromide.[1] To drive the equilibrium and scavenge the generated hydrobromic acid (HBr), an excess of morpholine or an auxiliary base (e.g., Triethylamine or Potassium Carbonate) is employed.[1]

Reaction Scheme:

Visualizing the Pathway

Figure 1: Mechanistic pathway of the alpha-amination reaction via SN2 substitution.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Bromo-1-(4-bromophenyl)ethanone | Substrate | 1.0 | 277.94 | 5.56 g |

| Morpholine | Nucleophile/Base | 2.2 | 87.12 | 3.83 g (3.85 mL) |

| Acetone (Anhydrous) | Solvent | N/A | - | 60 mL |

| Ethanol (Absolute) | Recrystallization | N/A | - | As required |

Note: A 2.2 equivalent excess of morpholine is used to ensure complete consumption of the lachrymatory starting material and to trap the HBr byproduct as morpholinium bromide.[1]

Step-by-Step Synthesis

-

Preparation (0 min):

-

Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Clamp the flask in the fume hood.

-

Safety Check: Ensure sodium thiosulfate solution is nearby for decontamination.[1]

-

-

Solubilization (15 min):

-

Nucleophilic Addition (30 min):

-

Place the flask in a water bath to maintain temperature at ~20 °C (the reaction is exothermic).[1]

-

Add 3.85 mL (44 mmol) of morpholine dropwise via a pressure-equalizing addition funnel or syringe pump over 10 minutes.

-

Observation: A white precipitate (morpholinium bromide) will begin to form almost immediately, indicating reaction progress.[1]

-

-

Reaction Maintenance (2 hours):

-

Workup & Isolation (45 min):

-

Filter the reaction mixture through a sintered glass funnel (porosity M) to remove the morpholinium bromide salt. Wash the filter cake with 10 mL of cold acetone.

-

Collect the filtrate (containing the product) and concentrate it under reduced pressure (Rotary Evaporator, 40 °C bath) to remove the acetone.

-

The residue will be a crude solid, typically off-white or pale yellow.[1]

-

Purification Protocol (Recrystallization)

To achieve pharmaceutical-grade purity (>98%), recrystallization is preferred over chromatography.[1]

-

Solvent Selection: Ethanol (95% or absolute) is the standard solvent [1].[1]

-

Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add the minimum amount of boiling ethanol (~15-20 mL) required to dissolve the solid.[1]

-

Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 1 hour.

-

Filtration: Collect the crystals via vacuum filtration.

-

Drying: Dry the crystals in a vacuum desiccator over

or silica gel for 12 hours.

Characterization & Validation

The purified compound must be validated against known spectral data [3].[1]

| Parameter | Specification / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–110 °C (Lit.[1] range varies slightly) |

| Yield | Typical isolated yield: 75–85% |

| IR (KBr) | 1690 cm |

Analytical Workflow Diagram

Figure 2: Purification and validation workflow for ensuring pharmaceutical-grade quality.

References

-

National Center for Biotechnology Information.[1] (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. PubChem.[1] Retrieved October 26, 2023, from [Link][1]

-

Organic Syntheses.[1][2] (n.d.). 1-(4-Bromophenyl)ethanone oxime synthesis and properties. Organic Syntheses. Retrieved October 26, 2023, from [Link][1]

-

ResearchGate.[1] (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile as PI3K/mTOR inhibitor intermediate. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Strategic Utilization of 2-(4-Bromophenyl)-1-morpholinoethanone in Medicinal Chemistry

Executive Summary

2-(4-Bromophenyl)-1-morpholinoethanone (CAS 349428-85-9) serves as a high-value bifunctional building block in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (JAK, PI3K) and GPCR ligands .

Its structural utility stems from three distinct reactive "handles" that allow for modular scaffold elaboration:

-

The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

The Amide Carbonyl: A reducible motif to generate N-substituted phenethylamines (a common pharmacophore in CNS drugs) or a directing group for alpha-functionalization.

-

The Morpholine Ring: A pre-installed solubility-enhancing moiety that often improves the pharmacokinetic (PK) profile of the final drug candidate.

This guide provides advanced protocols for leveraging this intermediate, focusing on preserving the morpholine functionality while elaborating the aryl core.

Chemical Profile & Stability

| Property | Data | Notes |

| IUPAC Name | 4-[(4-Bromophenyl)acetyl]morpholine | |

| CAS Number | 349428-85-9 | |

| Molecular Formula | C12H14BrNO2 | |

| Molecular Weight | 284.15 g/mol | |

| Physical State | Off-white to pale yellow solid | |

| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water | Morpholine group aids polar solubility.[1][2] |

| Stability | Stable under standard ambient conditions. | Avoid strong oxidizers. |

Mechanistic Insight: The presence of the morpholine amide makes the alpha-protons (benzylic) moderately acidic (pKa ~20-25 in DMSO), allowing for deprotonation and alkylation using strong bases (e.g., LiHMDS), though this is less common than exploiting the aryl bromide.

Strategic Synthetic Workflows

The utility of this intermediate is best visualized as a divergence point. Depending on the order of operations, one can access distinct chemical spaces.

Workflow A: The "Coupling-First" Strategy (Biaryl Synthesis)

This is the preferred route when synthesizing kinase inhibitors where the biaryl core is critical for ATP-pocket binding. The amide is retained to provide hydrogen bond acceptor capability or reduced later.

Workflow B: The "Reduction-First" Strategy (CNS Ligands)

For targets like Sigma receptors or MAO-B, the carbonyl is removed early to generate the flexible phenethylmorpholine scaffold, followed by coupling reactions.

Visualization: Synthetic Divergence

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-[(4'-substituted-biphenyl)acetyl]morpholine derivatives. Rationale: The morpholine amide is stable under basic Suzuki conditions, unlike esters which might hydrolyze.

Reagents:

-

Substrate: 2-(4-Bromophenyl)-1-morpholinoethanone (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

-

Base: Cs2CO3 (3.0 equiv) or K3PO4 (for milder conditions)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (3.0 equiv).

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

-

Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) quickly under a positive pressure of inert gas. Cap the vial immediately.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for disappearance of Br-isotope pattern M/M+2).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4.

-

Purification: Concentrate and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). The amide functionality makes the product polar; ensure adequate elution strength.

Validation Check: The product should show a distinct biaryl signal in 1H NMR and the loss of the characteristic doublet of doublets associated with the para-bromophenyl ring.

Protocol 2: Selective Amide Reduction to Phenethylmorpholine

Objective: To convert the amide carbonyl to a methylene group, generating the amine pharmacophore. Rationale: Borane-THF is preferred over LiAlH4 for this substrate if halogen retention is required (in Route B), as LiAlH4 can sometimes debrominate aryl halides. If the coupling (Route A) is already done, LiAlH4 is acceptable.

Reagents:

-

Substrate: 2-(4-Bromophenyl)-1-morpholinoethanone (or biaryl derivative)

-

Reductant: Borane-THF complex (1.0 M solution, 3.0 equiv)

-

Quench: MeOH, then HCl (1 M)

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in anhydrous THF (0.1 M concentration) under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add BH3·THF solution (3.0 equiv) over 20 minutes. Gas evolution (H2) will occur.

-

Reflux: Allow to warm to room temperature, then heat to reflux (65°C) for 2–4 hours.

-

Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

-

Acid Hydrolysis: Add 1M HCl (excess) and reflux for 1 hour. This breaks the Borane-Amine complex formed during reduction.

-

Isolation: Basify the aqueous layer with 2M NaOH to pH >10. Extract with DCM (3x).

-

Purification: The amine product is basic. Purify on silica using DCM/MeOH/NH4OH (90:9:1).

Application in Kinase Inhibitor Synthesis (JAK/PI3K)

Recent patent literature highlights the use of phenylacetylmorpholines as precursors for Quinoxaline-based JAK inhibitors .

Mechanism of Action context: The morpholine ring often sits at the solvent interface of the kinase ATP-binding pocket, improving solubility. The phenyl ring (derived from our intermediate) acts as a scaffold to orient the "hinge-binding" motif (often a heterocycle added via the alpha-carbon or the aryl bromide).

Workflow Visualization: From Intermediate to JAK Inhibitor

References

-

Compound Identification: Sigma-Aldrich. 2-(4-Bromophenyl)-1-morpholinoethanone Product Page. Accessed Jan 2026.

-

Kinase Inhibitor Synthesis: Patent CN101678020B. Quinoxaline derivatives as Janus kinase tyrosine kinase activity inhibitors. (Demonstrates the use of phenylacetyl heterocycles in JAK inhibitor design).

-

PI3K Inhibitor Context: Hayakawa, M., et al. (2006).[1] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. (Establishes the morpholino-phenyl motif relevance).

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol foundation).

Sources

2-(4-Bromophenyl)-1-morpholinoethanone in medicinal chemistry applications

Part 1: Executive Summary & Strategic Utility

2-(4-Bromophenyl)-1-morpholinoethanone is a bifunctional building block extensively used in medicinal chemistry for the rapid generation of biaryl libraries. Its utility stems from two distinct structural features that address common failure points in early drug discovery:

-

The Morpholine Amide (The "Kinetic" Handle): Unlike simple dialkyl amides, the morpholine ring significantly improves aqueous solubility and metabolic stability (microsomal clearance). It acts as a bioisostere for piperazines without the liability of reactive secondary amines.

-

The Aryl Bromide (The "Diversity" Handle): The 4-bromo position serves as a high-fidelity electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid scanning of chemical space.

Primary Applications:

-

Fragment-Based Drug Discovery (FBDD): Used as a core linker to probe hydrophobic pockets while maintaining solubility.

-

Lead Optimization: Replacement of lipophilic phenyl rings with the morpholino-acetamide motif to lower LogP and improve CNS penetration.

Part 2: Physicochemical Profile & Rationale[1]

The selection of the morpholine moiety over other cyclic amines is not arbitrary. It is a calculated decision to optimize the Lipophilic Efficiency (LipE) of the final drug candidate.

Table 1: Comparative Physicochemical Properties of Amide Bioisosteres Data simulated based on standard QSAR models for a generic phenyl-acetamide core.

| Feature | Morpholine Amide | Piperidine Amide | Diethyl Amide | Medicinal Chemistry Implication |

| LogP (Lipophilicity) | 1.2 - 1.5 | 2.1 - 2.4 | 1.8 - 2.0 | Morpholine lowers LogP, reducing non-specific binding and toxicity. |

| TPSA (Ų) | ~29.5 | ~20.3 | ~20.3 | Higher TPSA improves water solubility; <90 Ų preserves BBB permeability. |

| Metabolic Stability | High | Moderate | Low | Morpholine blocks the para-oxidation site common in piperidines. |

| hERG Liability | Low | Moderate | Moderate | Oxygen atom reduces basicity (pKa), lowering risk of hERG channel blockage. |

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of the Scaffold

Objective: Synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone from 4-bromophenylacetic acid.

Mechanism: Nucleophilic Acyl Substitution via Acid Chloride activation. Scale: 10.0 mmol (Adaptable to gram-scale).

Reagents:

-

4-Bromophenylacetic acid (2.15 g, 10 mmol)

-

Oxalyl Chloride (1.0 mL, 12 mmol) or Thionyl Chloride

-

Morpholine (1.0 mL, 12 mmol)

-

Catalytic DMF (2 drops)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under N₂, dissolve 4-bromophenylacetic acid in DCM (20 mL).

-

Chlorination: Add catalytic DMF (critical for oxalyl chloride activation). Dropwise add Oxalyl Chloride at 0°C. Caution: Gas evolution (CO, CO₂, HCl).

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Confirm acid chloride formation by quenching a tailored aliquot with MeOH (TLC check for methyl ester).

-

Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh DCM (15 mL).

-

Amidation: Cool the solution to 0°C. Add TEA (2.0 equiv) followed by the slow addition of Morpholine (1.2 equiv).

-

Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove excess morpholine), saturated NaHCO₃, and Brine.

-

Purification: Dry over MgSO₄. If necessary, recrystallize from Hexane/EtOAc (usually yields white crystalline solid).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the characteristic morpholine peaks (multiplets at ~3.4–3.6 ppm) and the benzylic singlet (~3.7 ppm).

-

LCMS: [M+H]⁺ = 284/286 (Bromine isotope pattern 1:1).

Protocol B: Downstream Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization of the Aryl Bromide to generate a Biaryl Library.

Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative Addition → Transmetallation → Reductive Elimination).

Reagents:

-

Scaffold: 2-(4-Bromophenyl)-1-morpholinoethanone (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inertion: Charge a microwave vial or pressure tube with the Scaffold, Boronic Acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add Dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Note on Causality: The morpholine amide is stable to hydrolysis under these basic conditions, unlike esters which might saponify.

-

-

Scavenging: Filter through a Celite pad to remove Palladium black.

-

Isolation: Dilute with EtOAc, wash with water. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Application Pathway

This flowchart illustrates the conversion of the raw acid to the scaffold and its subsequent diversification.

Caption: Step-wise synthetic route from commodity acid to high-value biaryl library via the morpholine scaffold.

Diagram 2: Strategic Decision Logic (SAR)

Use this logic tree to determine when to deploy this specific scaffold in a drug discovery campaign.

Caption: Decision matrix for selecting morpholine amides to solve specific ADME/Tox issues in Hit-to-Lead.

Part 5: References & Authority

-

Morpholine in Medicinal Chemistry:

-

Suzuki-Miyaura Coupling Protocols:

-

Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995).

-

Relevance: The foundational text for the diversification protocol cited in Part 3.

-

URL:[Link]

-

-

Amide Synthesis via Acid Chlorides:

-

Source: Montalbetti, C.A., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron (2005).

-

Relevance: Supports the choice of Oxalyl Chloride for high-yield synthesis of phenylacetic amides.

-

URL:[Link]

-

-

Bioisosterism in Drug Design:

-

Source: Patani, G.A., LaVoie, E.J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews (1996).

-

Relevance: Explains the logic of replacing phenyl/piperidine rings with morpholine (Table 1).

-

URL:[Link]

-

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis of 2-(4-Bromophenyl)-1-morpholinoethanone

This Application Note and Protocol guide details the analytical characterization of 2-(4-Bromophenyl)-1-morpholinoethanone (CAS: 349428-85-9).[1] This document is designed for researchers in pharmaceutical development and synthetic chemistry who require robust methods for quality control, impurity profiling, and pharmacokinetic analysis.

Introduction & Compound Profile

2-(4-Bromophenyl)-1-morpholinoethanone is a tertiary amide intermediate often utilized in the synthesis of bioactive scaffolds.[1] Structurally, it consists of a morpholine ring coupled to a 4-bromophenylacetic acid moiety via an amide bond.[1] Unlike basic amino-ketones, the nitrogen atom in this compound is part of an amide linkage, significantly influencing its basicity, solubility, and ionization behavior in mass spectrometry.[1]

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 349428-85-9 | |

| Formula | C₁₂H₁₄BrNO₂ | |

| Molecular Weight | 284.15 g/mol | Average Mass |

| Monoisotopic Mass | 283.0208 Da | ⁷⁹Br isotope |

| Structure Type | Tertiary Amide | Morpholine-N-CO-CH₂-(4-Br-Ph) |

| LogP (Predicted) | ~2.2 | Moderately Lipophilic |

| pKa (Predicted) | < 1.0 (Amide) | Neutral at physiological pH |

| Solubility | DMSO, Methanol, ACN | Low solubility in pure water |

Analytical Strategy & Method Development

The analytical challenge lies in the compound's lack of a strongly basic center (due to the amide functionality) and its moderate lipophilicity.[1]

-

Chromatography: A C18 stationary phase is selected to leverage the hydrophobic interaction with the bromophenyl ring.

-

Detection (UV): The bromophenyl chromophore provides strong UV absorption at 254 nm.[1]

-

Detection (MS): Electrospray Ionization (ESI) in positive mode is recommended.[1][2] Although it is an amide, it will protonate on the carbonyl oxygen under acidic conditions ([M+H]⁺), or form sodiated adducts ([M+Na]⁺).[1]

Workflow Diagram

Figure 1: Generalized analytical workflow for the characterization of 2-(4-Bromophenyl)-1-morpholinoethanone.

Protocol 1: HPLC-UV Purity & Assay Method

Objective: Routine purity analysis and quantification for synthesis monitoring.[1]

Chromatographic Conditions

-

System: Agilent 1260 Infinity II or equivalent quaternary pump system.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.[1]

-

Column Temperature: 35°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV Diode Array (DAD) at 254 nm (primary) and 220 nm (secondary).[1]

Mobile Phase[1]

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Curve |

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Hold |

| 8.00 | 5 | 95 | Linear Ramp |

| 10.00 | 5 | 95 | Hold |

| 10.10 | 95 | 5 | Re-equilibrate |

| 14.00 | 95 | 5 | Stop |

Sample Preparation

-

Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in Methanol (conc. 1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (95:5 Water:ACN) to reach 100 µg/mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol 2: LC-MS/MS Quantitation & Identification

Objective: High-sensitivity detection for pharmacokinetic (PK) studies or trace impurity analysis.[1]

Mass Spectrometry Parameters (ESI+)

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 400°C.

-

Gas Flow: 10 L/min (Nitrogen).[1]

-

Precursor Ion Selection: The compound contains Bromine, resulting in a characteristic 1:1 isotopic doublet at m/z 284.0 (⁷⁹Br) and 286.0 (⁸¹Br).[1]

MRM Transitions (Multiple Reaction Monitoring)

For quantitation, track the ⁷⁹Br isotope (m/z 284.[1]0) as the precursor.

| Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Proposed Fragment |

| 284.0 | 169.0 | 30 | 20 | [4-Br-Benzyl]⁺ (Cleavage of Amide C-N) |

| 284.0 | 197.0 | 30 | 15 | [4-Br-Phenylacetyl]⁺ (Acylium ion) |

| 284.0 | 86.1 | 30 | 25 | [Morpholine]⁺ (Ring fragment) |

Note: The transition 284.0 -> 169.0 is typically the most abundant and stable for quantitation.[1]

Proposed Fragmentation Pathway

The amide bond is the primary site of fragility under Collision Induced Dissociation (CID).[1]

Figure 2: Proposed ESI+ fragmentation pathway for 2-(4-Bromophenyl)-1-morpholinoethanone.

Method Validation Guidelines (ICH Q2)

To ensure scientific integrity, the following validation parameters must be established before routine use:

-

System Suitability:

-

Inject the working standard (100 µg/mL) 5 times.[1]

-

Requirement: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.

-

-

Linearity:

-

Prepare 5 concentration levels (e.g., 10, 50, 100, 200, 500 µg/mL).

-

Requirement: R² > 0.999.

-

-

LOD/LOQ (Estimated):

-

UV: LOQ ~ 1 µg/mL.

-

LC-MS: LOQ ~ 1-5 ng/mL (highly dependent on matrix suppression).[1]

-

-

Carryover:

-

Inject a blank immediately after the highest standard.

-

Requirement: Signal in blank < 0.1% of standard area.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols | Increase buffer strength (e.g., 10mM Ammonium Formate) or switch to "End-capped" column.[1] |

| Split Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase (95% Water). |

| Low MS Sensitivity | Poor ionization of amide | Switch to Ammonium Adduct mode (add Ammonium Acetate) or check [M+Na]⁺ signal. |

| Doublet Peaks | Atropisomerism (Rare) | Restricted rotation around the amide bond can sometimes cause peak splitting at low temps.[1] Increase column temp to 45°C. |

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for CID 127263406, (4-Amino-2-bromophenyl)(morpholino)methanone (Structural Analog). Retrieved from [Link]

-

Morpholine Analysis: World Health Organization. (2006).[1][4] Morpholine: Health and Safety Guide. Retrieved from [Link][1]

-

LC-MS Methodology: Yasuhara, A., et al. (2011).[1] LC-MS Analysis of Low Molecular Weight Carbonyl Compounds. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

-

General HPLC Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

- 1. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]

- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone (C15H13BrO3) [pubchemlite.lcsb.uni.lu]

- 4. (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 | CID 127263406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Scale-up synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone for research purposes

Part 1: Executive Summary & Strategic Analysis

Purpose and Scope

This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone , a critical intermediate in the development of pharmaceutical agents, including anticoagulants and antimicrobial scaffolds. While often named ambiguously in literature, the target structure defined by CAS 349428-85-9 is the amide formed from 4-bromophenylacetic acid and morpholine, not the phenacyl derivative.

This guide addresses the transition from milligram-scale discovery chemistry to multigram (10–100 g) research scale-up. The selected route prioritizes process safety , purification efficiency (minimizing chromatography), and reproducibility .

Retrosynthetic Analysis

The most reliable disconnection for scale-up is the formation of the amide bond. While direct thermal coupling is possible, it often requires high temperatures that degrade the brominated aromatic ring. The Acid Chloride Activation pathway is selected for its high conversion rates and ease of byproduct removal.

Figure 1: Retrosynthetic strategy focusing on the amide coupling via acid chloride activation.

Part 2: Detailed Experimental Protocol

Chemical Strategy: The Acid Chloride Route

We utilize Thionyl Chloride (SOCl₂) for activation. This method is superior to coupling reagents (EDC/HATU) for scale-up because:

-

Atom Economy: Byproducts are gases (SO₂, HCl), simplifying workup.

-

Cost: Reagents are significantly cheaper than peptide coupling agents.

-

Purification: The product crystallizes readily, avoiding silica gel chromatography.

Reagents and Stoichiometry

Batch Size: ~50 g Theoretical Yield

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 4-Bromophenylacetic Acid | 215.05 | 1.0 | 43.0 g | Limiting Reagent |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 21.8 mL | Activator |

| Morpholine | 87.12 | 2.5 | 43.5 mL | Nucleophile & Base |

| Toluene (Anhydrous) | 92.14 | - | 400 mL | Solvent |

| DMF (Dimethylformamide) | 73.09 | Cat.[2] | 0.5 mL | Catalyst |

Step-by-Step Procedure

Step A: Formation of 4-Bromophenylacetyl Chloride

-

Setup: Equip a 1 L 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a gas scrubber (to neutralize SO₂/HCl emissions).

-

Charging: Charge the flask with 4-Bromophenylacetic acid (43.0 g) and Toluene (200 mL) .

-

Activation: Add DMF (0.5 mL) as a catalyst.

-

Addition: Add Thionyl Chloride (21.8 mL) dropwise via an addition funnel over 15 minutes at room temperature.

-

Note: Gas evolution will begin immediately. Ensure good venting.

-

-

Reaction: Heat the mixture to 60–65°C for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

-

Concentration (Critical): Cool to 40°C. Apply vacuum to remove excess SOCl₂ and Toluene (remove ~100 mL solvent). Re-dilute with fresh Toluene (100 mL) .

-

Reasoning: Removing residual SOCl₂ prevents it from reacting violently with morpholine in the next step.

-

Step B: Amide Coupling

-

Preparation of Amine: In a separate 1 L flask, dissolve Morpholine (43.5 mL) in Toluene (100 mL) and cool to 0–5°C using an ice bath.

-

Coupling: Transfer the acid chloride solution (from Step A) to an addition funnel. Add it dropwise to the cold morpholine solution over 45 minutes.

-

Exotherm Alert: Maintain internal temperature below 20°C. The reaction is highly exothermic.

-

-

Completion: Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. A heavy white precipitate (Morpholine·HCl salt) will form.[3]

Step C: Workup and Isolation

-

Quench: Add Water (200 mL) to the reaction mixture and stir vigorously for 15 minutes to dissolve the salts.

-

Separation: Transfer to a separatory funnel. Separate the organic (Toluene) layer.

-

Acid Wash: Wash the organic layer with 1N HCl (2 x 100 mL) .

-

Purpose: Removes unreacted excess morpholine.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 100 mL) .

-

Purpose: Removes any unreacted starting acid.

-

-

Drying: Wash with Brine (100 mL) , dry over anhydrous Na₂SO₄ , and filter.

-

Crystallization: Concentrate the filtrate under reduced pressure to approx. 20% volume. Add Hexane (100 mL) slowly with stirring. Cool to 0°C to induce crystallization.

-

Filtration: Filter the white solid, wash with cold Hexane, and dry under vacuum at 40°C.

Part 3: Process Visualization & Logic

The following workflow illustrates the critical control points (CCPs) where the process can fail if parameters are not maintained.

Figure 2: Process workflow highlighting Critical Control Points (CCPs) for safety and purity.

Part 4: Quality Control & Characterization

Upon isolation, the product must be validated against the following specifications.

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 78–82°C (Typical for this class of amides; distinct from the acid precursor MP ~118°C).

-

1H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 7.15 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 3.68 (s, 2H, Ph-CH₂-CO)[2]

-

δ 3.60–3.65 (m, 4H, Morpholine O-CH₂)

-

δ 3.40–3.45 (m, 4H, Morpholine N-CH₂)

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Calculated: 284.03 / 286.03 (Br isotope pattern 1:1).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Toluene and glassware are dry. Check SOCl₂ quality. |

| Yellow/Brown Color | Oxidation or Overheating | Keep reaction temp <65°C during activation. Use N₂ atmosphere. |

| Impurity: Starting Acid | Incomplete Activation | Extend SOCl₂ reflux time or add fresh DMF catalyst. |

| Impurity: Morpholine | Poor HCl Wash | Ensure pH < 2 during the first aqueous wash. |

Part 5: Safety & References

Safety Protocols

-

Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be dry. Use a caustic scrubber (NaOH solution) to trap evolved SO₂ and HCl gases.

-

Morpholine: Flammable liquid and corrosive. Avoid inhalation.

-

Brominated Compounds: Treat as potentially persistent. Dispose of halogenated waste separately.

References

-

Compound Identification: Sigma-Aldrich. 2-(4-Bromophenyl)-1-morpholinoethanone Product Sheet. CAS 349428-85-9.[2][4][5][6] Link

- Amide Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Precursor Synthesis: BenchChem. Synthesis of 4-Bromophenylacetic Acid via Hydrolysis. Link

-

Morpholine Reactivity: Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates. Synthesis. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 349428-85-9|2-(4-Bromophenyl)-1-morpholinoethanone|BLD Pharm [bldpharm.com]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. 2-(4-Bromophenyl)-1-morpholinoethanone | 349428-85-9 [sigmaaldrich.com]

- 6. 2-(4-Bromophenyl)-1-morpholinoethanone | 349428-85-9 [sigmaaldrich.com]

Application Note: Evaluation of Enzyme Inhibitory Activity in Morpholinoethanone Scaffolds

Abstract & Strategic Context

Morpholinoethanones (typically comprising a morpholine ring linked via an acetyl moiety to a pharmacophore) represent a privileged structural class in medicinal chemistry. The morpholine ring enhances aqueous solubility and metabolic stability, while the ethanone linker provides rotational freedom for optimal ligand-enzyme binding.

This application note provides a rigorous framework for evaluating these compounds against two high-value biological targets: Acetylcholinesterase (AChE) (Alzheimer’s disease target) and Tyrosinase (Melanoma/Hyperpigmentation target).

Critical Scientific Insight:

Morpholinoethanones function as weak bases (

Experimental Workflow

The following workflow outlines the critical path from compound solubilization to kinetic validation.

Figure 1: Sequential workflow for evaluating morpholinoethanone derivatives, emphasizing the critical pH/solubility QC step prior to screening.

Compound Handling & Preparation[1][2][3][4][5][6]

Objective: To generate stable stock solutions without precipitating the hydrophobic pharmacophore often attached to the morpholinoethanone linker.

-

Stock Solution: Dissolve solid morpholinoethanone derivatives in 100% DMSO to a concentration of 10 mM .

-

Note: Avoid Ethanol; morpholine derivatives can undergo slow transesterification or solvolysis in protic solvents over long storage.

-

-

Working Solution: Dilute the stock to 10x the final assay concentration using the specific assay buffer.

-

Constraint: Final DMSO concentration in the well must be ≤ 1% (v/v) . Most enzymes tolerate up to 2% DMSO, but 1% is the safe "Senior Scientist" standard to avoid solvent-induced conformational changes.

-

-

The "Basic" Check:

Protocol A: Acetylcholinesterase (AChE) Inhibition

Method: Modified Ellman’s Colorimetric Assay Target Indication: Neurodegenerative diseases (Alzheimer's).

Principle

AChE hydrolyzes the substrate Acetylthiocholine Iodide (ATCI) to produce Thiocholine. Thiocholine reacts with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to release the yellow chromophore 5-thio-2-nitrobenzoate (TNB), measurable at 412 nm.

Figure 2: Reaction mechanism of the Ellman assay.[3] Morpholinoethanones typically compete for the active site or the peripheral anionic site (PAS).

Reagents & Setup

-

Buffer A: 100 mM Sodium Phosphate, pH 8.0 (Critical for DTNB stability).

-

Enzyme: AChE (from Electrophorus electricus), 0.03 U/mL final.

-

Substrate: ATCI (0.5 mM final).

-

Reagent: DTNB (0.3 mM final).

-

Positive Control: Galantamine or Donepezil (IC50 ~0.5 - 2.0 µM).

Procedure (96-Well Format)

-

Blanking: Add 140 µL Buffer A to "Blank" wells.

-

Compound Addition: Add 20 µL of Test Compound (various concentrations) to "Test" wells.

-

Control: Add 20 µL of Buffer A + DMSO (vehicle) to "100% Activity" wells.

-

-

Enzyme Incubation: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes .

-

Why? This pre-incubation allows slow-binding inhibitors (common with bulky morpholine scaffolds) to equilibrate with the enzyme.

-

-

Reaction Initiation: Add 20 µL of Substrate/DTNB mixture (prepared fresh).

-

Measurement: Monitor Absorbance at 412 nm immediately in kinetic mode (read every 30s for 10 mins).

-

Calculation: Calculate the slope (Velocity,

) of the linear portion.

Protocol B: Tyrosinase Inhibition

Method: Dopachrome Formation Assay Target Indication: Skin whitening agents, melanoma therapy.

Principle

Tyrosinase catalyzes the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to Dopaquinone, which spontaneously cyclizes to form Dopachrome (orange/red pigment), measurable at 475 nm.

Reagents & Setup

-

Buffer B: 50 mM Phosphate Buffer, pH 6.8 (Tyrosinase is unstable at pH > 7.5).

-

Enzyme: Mushroom Tyrosinase (50 U/mL final).

-

Substrate: L-DOPA (0.5 mM final).

-